[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid
Description
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with a carboxylic acid substituent at position 6. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its ability to engage in hydrogen bonding (via the carboxylic acid group) and its structural rigidity, which enhances target binding specificity .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQKUFWIVLPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis offers a scalable and eco-friendly approach. This method is advantageous due to its high yield and reduced reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and pyridine ring undergo oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂).
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Conditions : Reactions typically occur at elevated temperatures (60–80°C) in aqueous or polar aprotic solvents.
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Products :
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Oxidation of the pyridine ring yields pyridine-N-oxide derivatives.
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The carboxylic acid group may decarboxylate under strong oxidative conditions, forming CO₂ and simpler triazolopyridine derivatives.
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Example :
Reduction Reactions
The triazole ring and pyridine system participate in reduction reactions:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Reactions are performed in anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres.
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Products :
Example :
Substitution Reactions
The carboxylic acid group and triazole ring are sites for nucleophilic substitution:
Carboxylic Acid Derivatives
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Esterification : Reacts with alcohols (R-OH) in the presence of acid catalysts (H₂SO₄) to form esters.
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Amidation : Couples with amines (R-NH₂) using carbodiimide reagents (e.g., DCC) to yield amides .
Triazole Ring Functionalization
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Nucleophilic Aromatic Substitution : The C-3 position undergoes substitution with amines or thiols under acidic/basic conditions .
Hydrolysis Reactions
The carboxylic acid group participates in pH-dependent hydrolysis:
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Acidic Hydrolysis : Decarboxylation occurs at high temperatures, yielding CO₂ and triazolopyridine.
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Basic Hydrolysis : Forms carboxylate salts, which can be acidified to regenerate the free acid .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit promising anticancer activity. For instance, a study demonstrated that specific derivatives could inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to tumor immune evasion. Inhibition of IDO1 has been recognized as a potential strategy for enhancing cancer immunotherapy .
Neurological and Psychiatric Disorders
The compound has also been investigated for its potential in treating neurological and psychiatric disorders. Patents have highlighted its use as a therapeutic agent for conditions such as anxiety and depression by acting on specific neurotransmitter receptors .
Positive Allosteric Modulation
One of the notable applications of [1,2,4]triazolo[4,3-a]pyridine derivatives is their role as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2). These modulators enhance receptor activity without directly activating the receptor themselves, which can lead to fewer side effects compared to traditional agonists. This mechanism has implications for developing treatments for schizophrenia and other mood disorders .
Synthetic Pathways
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be achieved through various chemical reactions involving triazole and pyridine derivatives. The ability to modify the structure allows for the exploration of different pharmacological profiles.
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Involves the reaction of hydrazine with pyridine derivatives to form triazole rings. |
| Substitution Reactions | Modifications at the carboxylic acid position can lead to various bioactive compounds. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives. Variations in substituents can significantly affect their pharmacokinetic properties and therapeutic efficacy.
Case Study 1: Anticancer Activity
A derivative of [1,2,4]triazolo[4,3-a]pyridine was tested against several cancer cell lines (e.g., breast cancer and melanoma). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development in oncology .
Case Study 2: Neurological Effects
In a preclinical model of anxiety, administration of a specific [1,2,4]triazolo[4,3-a]pyridine derivative resulted in significant anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests such as the elevated plus-maze demonstrated increased time spent in open arms by treated subjects .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine, which is a pathway exploited by cancer cells to evade the immune system . This inhibition boosts the immune response against cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical properties, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogues
Biological Activity
[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and as an anti-inflammatory agent. This article delves into the biological activities associated with this compound, detailing its mechanisms of action, biochemical interactions, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine ring, which contributes to its diverse biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.
Targets of Action
This compound has been shown to interact with various biological targets:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO1 can enhance immune responses against tumors .
- C-Met Kinase : Inhibitors of C-Met are valuable in cancer therapy due to their role in tumor growth and metastasis. The compound has shown potential as a dual inhibitor targeting both C-Met and VEGFR-2 pathways .
Mode of Action
The mechanism involves binding to specific enzymes or receptors, leading to modulation of cellular pathways. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
These values indicate potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through its interaction with adenosine receptors and modulation of inflammatory pathways. It acts as an antagonist at A2A receptors, which are implicated in neuroinflammatory responses .
Biochemical Pathways
The compound's influence extends across various biochemical pathways:
- Cell Signaling : It affects pathways related to apoptosis and cell cycle regulation.
- Gene Expression : Modulation of transcription factors involved in inflammatory responses and tumor progression has been observed.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity.
Case Studies
- In Vitro Studies : A series of analogs were screened for their ability to inhibit IDO1 and showed varying degrees of potency compared to existing inhibitors.
- Animal Models : Preclinical trials demonstrated that compounds derived from this scaffold could reduce tumor size in xenograft models while exhibiting minimal toxicity.
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize side products.
- Use green oxidants (e.g., NaOCl) to reduce environmental impact .
How can HPLC be optimized for purity analysis and intermediate detection in this compound synthesis?
Basic Research Focus
Reverse-phase HPLC with UV detection is effective for separating impurities like methyl 3-acryloyl salicylate (MPS) and quantifying metabolites such as 3-methylflavone-8-carboxylic acid (MFCA). A validated method uses a C18 column, gradient elution (acetonitrile/0.1% formic acid), and detection at 254 nm .
Q. Methodological Steps :
Prepare samples in mobile phase to avoid precipitation.
Use molecularly imprinted solid-phase extraction (MISPE) for selective enrichment of acidic metabolites .
What advanced strategies enable functionalization at the N7 position of this compound derivatives?
Advanced Research Focus
N7-alkylation/arylation is achieved via cyclization of N1-substituted-3-hydrazinopyrazin-2-ones with carbonyl reagents (e.g., ortho-esters or anhydrides). For example, reacting 2-chloro-3-hydrazinopyrazine with aryl/benzyl groups under reflux conditions introduces diverse substituents .
Q. Data Insight :
| Substituent at N7 | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Phenyl | 85 | 98 | |
| Benzyl | 78 | 95 |
Recommendation : Screen carbonyl reagents (e.g., carbonyldiimidazole) to expand functional group compatibility .
How do structural modifications at the 3-position influence the biological activity of this compound derivatives?
Advanced Research Focus
Substituents at the 3-position significantly modulate pharmacological properties. For instance:
Q. Experimental Design :
- Use Suzuki-Miyaura coupling to introduce biaryl groups .
- Assess cytotoxicity in BEAS-2B lung epithelial cells and HepG2 liver cells .
What are the challenges in achieving regioselective cyclization during synthesis?
Advanced Research Focus
Regioselectivity is influenced by solvent polarity and substituent electronic effects. For example, using anhydrous DMFA favors [1,2,4]triazolo formation over competing [1,5-a] isomers . Contradictory outcomes may arise from trace moisture, leading to hydrolysis of intermediates.
Q. Mitigation Strategies :
- Employ moisture-free conditions and molecular sieves.
- Monitor reaction progress via LC-MS to detect off-pathway products .
How can computational methods aid in predicting the physicochemical properties of novel derivatives?
Advanced Research Focus
Density functional theory (DFT) calculations predict logP, pKa, and solubility. For example, 3-(ethylsulfanyl)-5-(trifluoromethyl) derivatives show calculated logP values of 3.2, correlating with enhanced blood-brain barrier penetration .
Q. Tools :
- Use Schrödinger Suite or Gaussian for molecular modeling.
- Validate predictions with experimental HPLC retention times .
What analytical techniques are critical for characterizing degradation products in stability studies?
Advanced Research Focus
LC-QTOF-MS identifies oxidative degradation products (e.g., sulfoxides or hydroxylated metabolites). For 3-methyl derivatives, accelerated stability testing (40°C/75% RH) revealed <2% degradation over 4 weeks when stored in amber vials .
Q. Protocol :
- Conduct forced degradation studies under acidic/alkaline/oxidative stress.
- Use high-resolution mass spectrometry for structural elucidation .
How do impurities in synthetic batches impact pharmacological evaluation?
Advanced Research Focus
Impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) can skew receptor binding assays. A study found that 0.5% impurity reduced adenosine A2A receptor affinity by 20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
